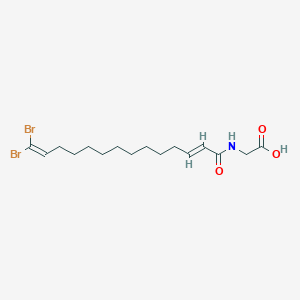
Motualevic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Motualevic acid A is an enamide obtained by the formal condensation of the amino group of glycine with the carboxy group of 14,14-dibromotetradeca-2,13-dienoic acid (the 2E stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid, an enamide, an organobromine compound, a N-acylglycine and a fatty amide.
Applications De Recherche Scientifique
Antimicrobial Properties
Motualevic acid A, isolated from the marine sponge Siliquariaspongia sp., is known for its antimicrobial properties. Studies have shown that it, along with other motualevic acids, inhibits the growth of Staphylococcus aureus and methicillin-resistant S. aureus, demonstrating its potential as an antibacterial agent (Keffer, Plaza, & Bewley, 2009). Further research into the structure-activity relationships of motualevic acids and their analogs has revealed their effectiveness against various bacterial strains, including Enterococcus faecium and vancomycin-resistant Enterococcus (Cheruku, Keffer, Dogo-Isonagie, & Bewley, 2010).
Synthesis and Chemical Studies
Significant efforts have been made to synthesize motualevic acids, including motualevic acid A. The total synthesis of motualevic acids A–F was achieved using 1,10-decanediol as a starting material. This synthesis involved key steps such as Wittig olefination and Corey–Fuchs reaction (Kadam & Sudhakar, 2015), (Sudhakar, Kadam, & Reddy, 2010). These studies are crucial for understanding the structural complexity of motualevic acids and for exploring their potential applications in various scientific fields.
Propriétés
Nom du produit |
Motualevic acid A |
|---|---|
Formule moléculaire |
C16H25Br2NO3 |
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
2-[[(2E)-14,14-dibromotetradeca-2,13-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C16H25Br2NO3/c17-14(18)11-9-7-5-3-1-2-4-6-8-10-12-15(20)19-13-16(21)22/h10-12H,1-9,13H2,(H,19,20)(H,21,22)/b12-10+ |
Clé InChI |
ZLIHRGDEFDFVOK-ZRDIBKRKSA-N |
SMILES isomérique |
C(CCCC/C=C/C(=O)NCC(=O)O)CCCCC=C(Br)Br |
SMILES canonique |
C(CCCCC=CC(=O)NCC(=O)O)CCCCC=C(Br)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
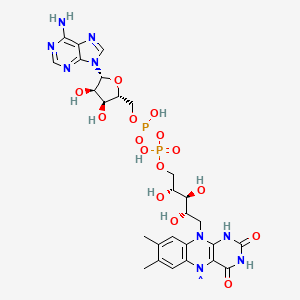
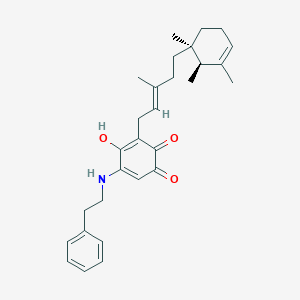


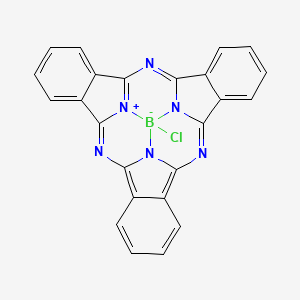
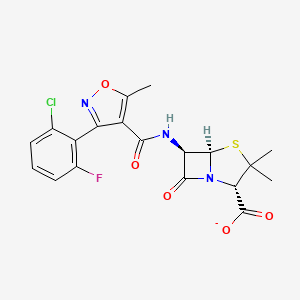
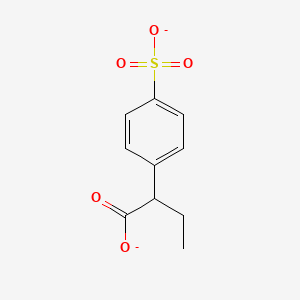
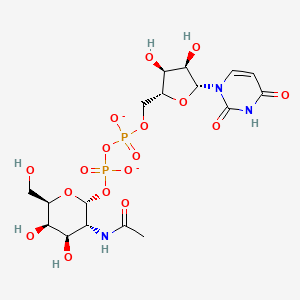

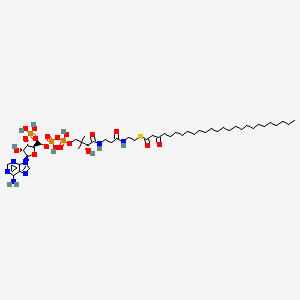
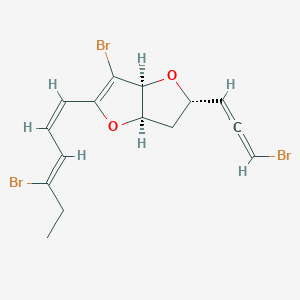
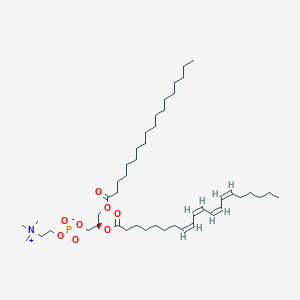
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)